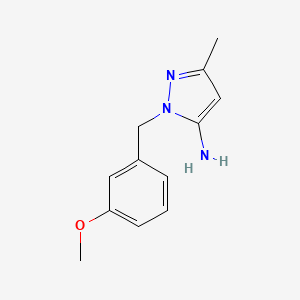

![molecular formula C16H16BrNO3 B2604823 Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 64260-89-5](/img/structure/B2604823.png)

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, also known as BHBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBB belongs to the family of benzylamines and is synthesized through a multi-step process involving different reagents and conditions. In

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. The asymmetric unit of the title crystal structure has been analyzed in detail . This application is important in understanding the physical and chemical properties of the compound .

Nonlinear Optical Applications

A new stilbazolium crystal of (E)-4-(5-Bromo-2-hydroxystyryl)-1-methyl pyridinium iodide (MBHPI), which is related to the compound , has been studied for its nonlinear optical characteristics . These materials have potential applications in high-speed information processing, optical communications, optical bi-stability, and other areas .

Photonic and Optoelectronic Applications

The MBHPI crystal is an excellent candidate for developing effective photonic and optoelectronic applications . These applications include laser frequency conversion, electro-optics applications, optical storage technology, and optical power-limiting devices .

Chemical Reduction

Ethyl 4-bromobenzoate, a related compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This reaction could potentially be applied to Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate as well.

Palladium-Catalyzed Reactions

Ethyl 4-bromobenzoate has been reported to react with substituted benzyl chloride in the presence of zinc dust and a palladium catalyst . This reaction could potentially be applied to Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, opening up a range of synthetic possibilities.

Physico-Chemical Characterization

The compound can be characterized using modern physico-chemical methods such as FTIR, 1H-NMR, 13C-NMR, and MS . These techniques provide valuable information about the molecular structure and functional groups in the compound .

properties

IUPAC Name |

ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOKIGHFFOGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/no-structure.png)

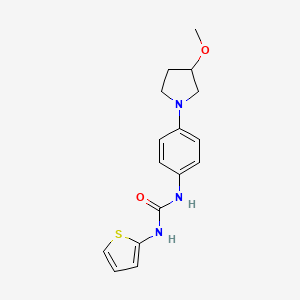

![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2604746.png)

![1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604747.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)

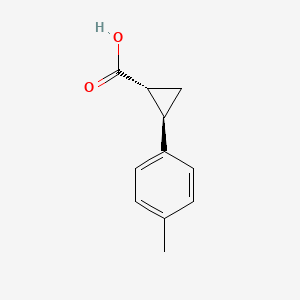

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

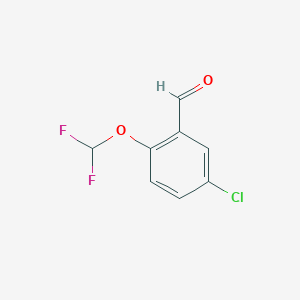

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)